N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H18N2O5S This compound is notable for its unique structure, which includes a thiophene ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
The synthesis of N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and carbamoyl groups. The benzodioxole moiety is then attached, and the final step involves the formation of the carboxamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine
Scientific Research Applications
N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide: This compound has a similar thiophene ring but includes a quinoline moiety, which may confer different biological activities.
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: This compound features an oxazole ring, which may affect its chemical reactivity and biological properties.
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-4H-thieno[3,2-c]chromene-2-carboxamide: This compound includes a thieno[3,2-c]chromene ring, which may result in unique interactions with biological targets.
Properties
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-11-16(12-5-3-2-4-6-12)17(18(21)23)20(27-11)22-19(24)13-7-8-14-15(9-13)26-10-25-14/h2-9H,10H2,1H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWOPHGRPATOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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